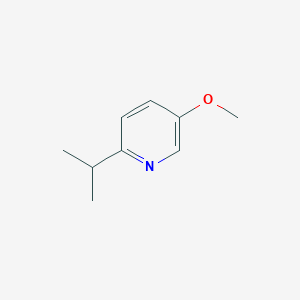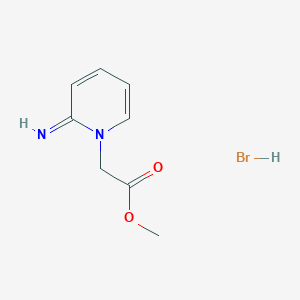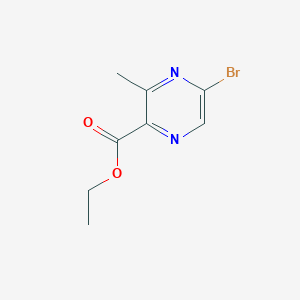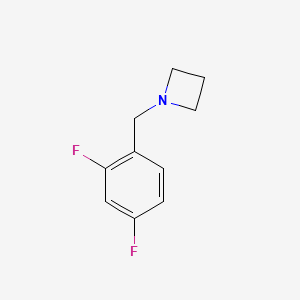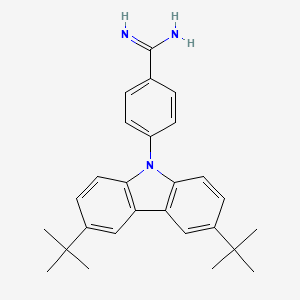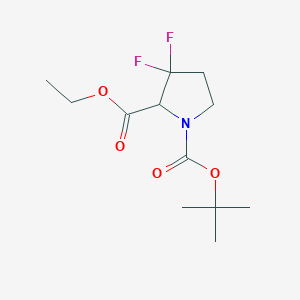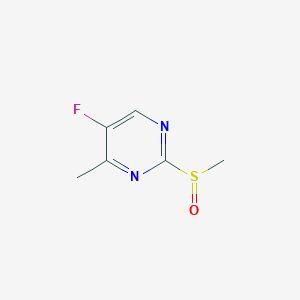
5-Fluoro-4-methyl-2-(methylsulfinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-4-methyl-2-(methylsulfinyl)pyrimidine is a fluorinated pyrimidine derivative Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine They are widely recognized for their significant role in biological systems, particularly in nucleic acids like DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methyl-2-(methylsulfinyl)pyrimidine typically involves the introduction of fluorine and methylsulfinyl groups into a pyrimidine ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyrimidine ring using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The methylsulfinyl group can be introduced through the oxidation of a methylthio group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-4-methyl-2-(methylsulfinyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to remove the methylsulfinyl group, converting it back to a methylthio group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of methylthio derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
5-Fluoro-4-methyl-2-(methylsulfinyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of nucleic acid interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry: Utilized in the development of agrochemicals and materials science
Mecanismo De Acción
The mechanism of action of 5-Fluoro-4-methyl-2-(methylsulfinyl)pyrimidine involves its interaction with biological molecules, particularly nucleic acids. The fluorine atom’s high electronegativity can influence the compound’s binding affinity and specificity to target molecules. The methylsulfinyl group can also affect the compound’s solubility and metabolic stability. These interactions can lead to the inhibition of key enzymes involved in nucleic acid synthesis and repair, ultimately affecting cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil (5-FU): A widely used anticancer agent that inhibits thymidylate synthase.
4-Methyl-2-(methylsulfinyl)pyrimidine: Lacks the fluorine atom, which can result in different biological activity.
5-Fluoro-2-(methylsulfinyl)pyrimidine: Similar structure but without the methyl group at the 4-position.
Uniqueness
5-Fluoro-4-methyl-2-(methylsulfinyl)pyrimidine is unique due to the presence of both fluorine and methylsulfinyl groups, which can confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, solubility, and specificity for certain biological targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C6H7FN2OS |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
5-fluoro-4-methyl-2-methylsulfinylpyrimidine |
InChI |
InChI=1S/C6H7FN2OS/c1-4-5(7)3-8-6(9-4)11(2)10/h3H,1-2H3 |
Clave InChI |
KOAQMEVQBVHHOL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1F)S(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13666756.png)
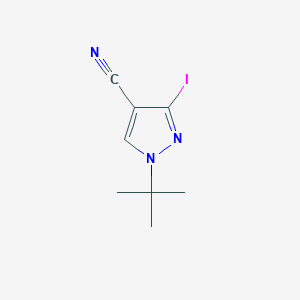
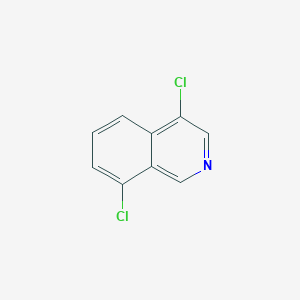
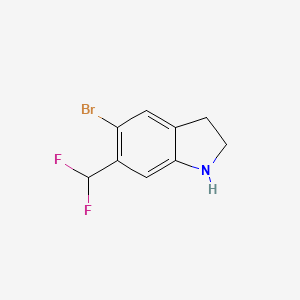
![N-[(9S)-8|A-Cinchonan-9-yl]picolinamide](/img/structure/B13666777.png)


